5-Bromo-N-(2-pyridinyl)nicotinamide
Description
Properties
Molecular Formula |
C11H8BrN3O |
|---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
5-bromo-N-pyridin-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H8BrN3O/c12-9-5-8(6-13-7-9)11(16)15-10-3-1-2-4-14-10/h1-7H,(H,14,15,16) |
InChI Key |
UZKASTWAQNSTBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Acylation via Acid Chloride Intermediate
The primary synthetic pathway involves three sequential steps: (1) bromination of nicotinic acid to 5-bromonicotinic acid, (2) conversion to 5-bromonicotinoyl chloride, and (3) coupling with 2-aminopyridine (Figure 1).
Step 1: Synthesis of 5-Bromonicotinic Acid
Nicotinic acid undergoes electrophilic aromatic substitution using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Thionyl chloride (SOCl₂) serves dual roles as a solvent and brominating agent activator. Optimal conditions include refluxing at 110–120°C for 10–14 hours, achieving 60–70% yield.
Step 2: Formation of 5-Bromonicotinoyl Chloride
5-Bromonicotinic acid reacts with excess thionyl chloride (3.3 molar equivalents) at 75–80°C for 6 hours. Excess SOCl₂ is distilled off under reduced pressure, leaving the acyl chloride as a viscous liquid.
Step 3: Amidation with 2-Aminopyridine
The acyl chloride intermediate is treated with 2-aminopyridine in anhydrous pyridine at 0–5°C. Pyridine acts as both solvent and HCl scavenger. After 3 hours, the mixture is quenched with ice-water, and the precipitate is recrystallized from ethanol to yield 5-bromo-N-(2-pyridinyl)nicotinamide (75–80% purity, 65% isolated yield).
Alternative Coupling Methods Using Carbodiimides
For laboratories lacking SOCl₂ infrastructure, carbodiimide-mediated coupling offers a viable alternative:
-
Activation : 5-Bromonicotinic acid (1 eq) is dissolved in dry DMF with EDCI (1.2 eq) and HOBt (1.1 eq) at 0°C.
-
Coupling : 2-Aminopyridine (1.05 eq) is added, and the reaction stirs at room temperature for 24 hours.
-
Workup : The mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).
This method achieves comparable yields (60–70%) but requires stringent moisture control.
Reaction Optimization and Parameters
Bromination Efficiency
Bromine stoichiometry critically impacts regioselectivity:
Solvent Effects in Amidation
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyridine | 3 | 65 | 98 |
| DCM | 6 | 55 | 95 |
| THF | 8 | 50 | 90 |
Pyridine’s dual role as base and solvent minimizes HCl-induced side reactions, ensuring faster kinetics.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities employ tubular reactors for bromination and acylation steps:
-
Bromination : Nicotinic acid and Br₂ are pumped through a FeBr₃-packed reactor at 120°C (residence time: 30 min).
-
Acylation : SOCl₂ and 5-bromonicotinic acid react in a corrosion-resistant Hastelloy reactor (80°C, 2 h).
This setup reduces batch-to-batch variability and improves throughput by 40% compared to batch processes.
Waste Management
Bromination generates HBr gas, which is neutralized via NaOH scrubbing. SOCl₂ residues are recovered via fractional distillation (90% reuse efficiency).
Analytical Characterization
Spectroscopic Validation
Thermal Stability
DSC analysis reveals a sharp melting endotherm at 184–186°C, confirming crystalline homogeneity.
Challenges and Mitigation Strategies
Hygroscopic Reagents
5-Bromonicotinoyl chloride rapidly hydrolyzes in moist air. Solutions:
-
Use anhydrous solvents and glove boxes (<10 ppm H₂O).
-
Pre-dry glassware at 120°C for 2 hours.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2-pyridinyl)nicotinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
5-Bromo-N-(2-pyridinyl)nicotinamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2-pyridinyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridinyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-Bromo-N-(2-pyridinyl)nicotinamide with structurally related nicotinamide derivatives, focusing on molecular features, physicochemical properties, synthesis, and applications.
Structural Variations
Key structural differences among analogs lie in the substituents attached to the amide nitrogen and pyridine ring. For example:
- 5-Bromo-N-methyl-nicotinamide (CAS 153435-68-8): Features a methyl group instead of 2-pyridinyl .
- 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)nicotinamide (CAS 1204234-88-7): Incorporates a trifluoromethylsulfanyl group, which may improve metabolic stability .
Physicochemical Properties
A comparison of key properties is summarized below:
Notes:
Q & A
Q. What synthetic methodologies are recommended for preparing 5-Bromo-N-(2-pyridinyl)nicotinamide?
The synthesis typically involves coupling a brominated nicotinamide core with a 2-pyridinylamine group. A common approach includes:
- Amidation : Reacting 5-bromonicotinic acid derivatives with 2-aminopyridine using coupling agents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a base (e.g., DIEA) .
- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl groups, though the bromine substituent may require optimization of catalysts and ligands to avoid side reactions . Characterization is performed via NMR, MS, and IR spectroscopy to confirm the structure .
Q. What spectroscopic techniques are critical for characterizing 5-Bromo-N-(2-pyridinyl)nicotinamide?
Key techniques include:
- 1H and 13C NMR : To confirm the pyridine ring substitution pattern and amide bond formation. Discrepancies in peak splitting may arise from tautomerism or steric effects .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular weight and isotopic pattern of bromine .
- IR Spectroscopy : Identifies the carbonyl stretch (~1650–1700 cm⁻¹) of the amide group .
Q. How does the bromine substituent influence the compound’s reactivity in further derivatization?
The electron-withdrawing bromine at the 5-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at adjacent positions. It also directs cross-coupling reactions (e.g., Suzuki) to specific sites, though steric hindrance from the 2-pyridinyl group may require tailored conditions .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of 5-Bromo-N-(2-pyridinyl)nicotinamide?
Density Functional Theory (DFT) studies can predict transition states and reaction barriers. For example, Brzezinska et al. used computational methods to analyze protonated 2-pyridinyl moieties, which can guide the design of thermolytic or catalytic systems involving similar structures . Molecular docking may also elucidate interactions with biological targets, such as enzymes or receptors .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- 2D NMR (e.g., COSY, HSQC) : Resolves ambiguous proton-proton correlations, especially in crowded aromatic regions .
- X-ray Crystallography : Provides definitive proof of regiochemistry and stereochemistry, critical when NMR data is inconclusive .
- Control Experiments : Re-synthesize intermediates to isolate and identify byproducts causing spectral discrepancies .
Q. How can reaction yields be improved in palladium-catalyzed cross-couplings involving this compound?
- Catalyst Optimization : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligands that reduce steric clashes from the 2-pyridinyl group .
- Solvent/Base Selection : Polar aprotic solvents (e.g., DMF) and weak bases (e.g., K₂CO₃) enhance compatibility with the amide functionality .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics, improving yields in challenging couplings .
Q. What are the implications of tautomerism in 5-Bromo-N-(2-pyridinyl)nicotinamide for biological activity studies?
The amide group may exhibit keto-enol tautomerism, altering hydrogen-bonding interactions with biological targets. Stability studies (pH, temperature) and NMR titration experiments can quantify tautomeric populations and guide structure-activity relationship (SAR) analyses .
Data Contradiction and Validation
Q. How to address conflicting reactivity reports in literature for brominated nicotinamide derivatives?
- Systematic Screening : Vary reaction parameters (solvent, temperature, catalyst) to identify reproducible conditions .
- Isolation of Intermediates : Confirm reaction pathways via LC-MS or in-situ monitoring (e.g., ReactIR) .
- Meta-Analysis : Compare synthetic protocols across structurally analogous compounds (e.g., 5-Bromo-N-phenylnicotinamide) to infer trends .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
